1-(4-chlorophenyl)-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-1-3-9(4-2-7)13-6-8(11)5-12-13/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORBMMDVOZDCHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401280481 | |
| Record name | 1H-Pyrazol-4-amine, 1-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401280481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14044-28-1 | |
| Record name | 1H-Pyrazol-4-amine, 1-(4-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14044-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazol-4-amine, 1-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401280481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chlorophenyl)-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Modification of the Pyrazole Ring Substituents:
At the C3 and C5 positions: Introducing small, sterically compatible groups at these positions can explore additional binding pockets in the target protein and improve potency. However, bulky substituents might be detrimental. scispace.com
At the N1-phenyl ring: Further substitution on the phenyl ring can be explored to enhance binding affinity and selectivity. For instance, adding groups that can form additional hydrogen bonds or hydrophobic interactions.
Scaffold Hopping and Rigidification:the Pyrazole Core Provides a Rigid Scaffold. Further Rigidification of the Molecule by Incorporating It into a Fused Ring System Could Lock It into a More Bioactive Conformation, Potentially Increasing Potency. the Pyrazole Core Itself Can Be Considered a Result of a Scaffold Hopping Approach to Rigidify Other Flexible Structures.scispace.com
The following table outlines some rational design strategies for this class of compounds.
| Design Strategy | Rationale | Expected Outcome |
| Varying Phenyl Substituents | To optimize electronic and hydrophobic interactions with the target. acs.org | Enhanced potency and potentially improved selectivity. |
| Introducing Substituents on the Pyrazole (B372694) Ring | To probe for additional binding pockets and increase affinity. scispace.com | Increased potency. |
| Modifying the 4-Amino Group | To modulate hydrogen bonding capacity and pharmacokinetic properties. | Improved drug-like properties and potentially altered selectivity. |
| Rigidification of the Scaffold | To reduce conformational flexibility and favor the bioactive conformation. scispace.com | Increased potency and selectivity. |
By systematically applying these principles, medicinal chemists can design and synthesize novel analogs of 1-(4-chlorophenyl)-1H-pyrazol-4-amine with improved therapeutic potential.
Exploration of Biological and Biochemical Activities of 1 4 Chlorophenyl 1h Pyrazol 4 Amine and Analogs
Enzyme Inhibition Studies
Derivatives of the 1-(4-chlorophenyl)-1H-pyrazol-4-amine structure have demonstrated significant inhibitory activity against several classes of enzymes, highlighting their potential as therapeutic agents.
Protein Kinase Inhibition (e.g., p38 MAP Kinase, AKT2, CDK2, VEGFR-2, Aurora A)
Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases like cancer. Pyrazole-based compounds have emerged as a prominent class of kinase inhibitors. mdpi.commdpi.com
Specifically, 5-amino-pyrazole derivatives have been found to interfere with p38 MAP kinase and VEGFR-2 signaling pathways. mdpi.com For instance, the compound S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]-methanone (RO3201195) was identified as an orally bioavailable and highly selective inhibitor of p38 MAP kinase. mdpi.com
Furthermore, the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold has been developed to create potent and selective inhibitors of Cyclin-dependent kinase 2 (CDK2), a target of considerable interest for cancer therapy. nih.gov Modifications of this scaffold have led to compounds that effectively reduce the phosphorylation of the retinoblastoma protein, induce cell cycle arrest, and trigger apoptosis in cancer cells. nih.gov The PCTAIRE subfamily of kinases, including CDK16, has also been successfully targeted by inhibitors based on a N-(1H-pyrazol-3-yl)pyrimidin-4-amine core. mdpi.com
| Compound Scaffold | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]-methanone | p38 MAP Kinase | Identified as a highly selective and orally bioavailable inhibitor. | mdpi.com |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives | CDK2 | Inhibitors arrest cells at S and G2/M phases and induce apoptosis. | nih.gov |
| N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives | CDK16 (PCTAIRE family) | Led to potent inhibitors with cellular EC50 values in the nanomolar range. | mdpi.com |
| 5-amino-pyrazole derivatives | VEGFR-2 | Demonstrated ability to interfere with VEGFR-2 signaling pathways. | mdpi.com |
Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) Inhibition
Compounds capable of inhibiting both Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) are of significant interest for treating neurodegenerative diseases like Alzheimer's disease. nih.gov A series of 3-aryl-1-phenyl-1H-pyrazole derivatives has been synthesized and evaluated for this dual activity. nih.gov
Many of these compounds showed good AChE and selective MAO-B inhibitory activity in the nanomolar to low micromolar range. nih.gov Notably, the presence of a 4-chlorophenyl group on the pyrazole ring, as seen in compound 3e (N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine), resulted in one of the most potent AChE inhibitors in the series, with activity comparable to the standard drug donepezil. nih.gov Pyrazoline-based compounds are also recognized as prominent dual MAO-B and AChE inhibitors. researchgate.net
| Compound | AChE Inhibition (pIC50) | MAO-A Inhibition (pIC50) | MAO-B Inhibition (pIC50) | Reference |
|---|---|---|---|---|
| N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine (3e) | 4.2 | 3.06 | 3.15 | nih.gov |
| N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine (3f) | 3.47 | 2.86 | 3.47 | nih.gov |
| Donepezil (Standard) | 4.92 | - | - | nih.gov |
Cyclooxygenase (COX) Isozyme Selectivity Studies
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes. Selective inhibition of the COX-2 isozyme over COX-1 is a key goal to reduce gastrointestinal side effects. Pyrazole derivatives are a well-known structural class of COX-2 inhibitors, exemplified by the drug celecoxib.
Research into hybrid pyrazole analogues has identified features crucial for potent and selective COX-2 inhibition. nih.gov Molecular docking studies revealed that for selective COX-2 inhibitors, a benzyloxyphenyl group and a p-methylaniline group can be accommodated in specific hydrophobic pockets of the enzyme's active site. The presence of a benzene (B151609) sulfonamide moiety on the N1 position of the pyrazole core was found to be important for selective COX-2 inhibitory activity. nih.gov One pyrazole derivative, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline, exhibited anti-inflammatory activity comparable to both diclofenac (B195802) sodium and the selective COX-2 inhibitor celecoxib. nih.gov
Carbonic Anhydrase (CA) Inhibition and Diuretic Activity Mechanisms
Carbonic anhydrase (CA) inhibitors act as diuretics by blocking the activity of the carbonic anhydrase enzyme in the proximal tubule of the kidney. nih.govdrugs.com This inhibition prevents the reabsorption of bicarbonate, leading to increased excretion of bicarbonate, sodium, and water. drugs.comtaylorandfrancis.com
A series of benzenesulfonamides incorporating pyrazolecarboxamides has been investigated for the inhibition of several human carbonic anhydrase (hCA) isoforms. nih.gov Structure-activity relationship studies showed that the substitution pattern on the pyrazole ring significantly influences inhibitory activity. For example, within a series of 1-(4-chlorophenyl)pyridazin-4(1H)-one derivatives, the presence of a [(4-sulfamoylphenyl)amino]carbonyl substituent at position 3 was beneficial for hCA I inhibitory activity. nih.gov
Other Enzyme Target Modulations (e.g., Arylamine N-acetyltransferase)
The versatility of the pyrazole scaffold allows for its application in targeting a wide array of other enzymes.
Arylamine N-acetyltransferases (NATs): These enzymes are involved in the metabolism of various drugs and carcinogens. nih.gov They are also a potential target for the development of novel anti-tuberculosis drugs, as the NAT enzyme in Mycobacterium tuberculosis is essential for its survival inside macrophages. nih.gov
N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE): As resistance to existing antibiotics grows, novel bacterial enzyme targets are being explored. DapE is a metalloenzyme essential for bacterial cell wall synthesis and is absent in mammals, making it a promising antibiotic target. nih.gov A series of pyrazole thioether analogs has been synthesized and shown to be competitive inhibitors of DapE from Haemophilus influenzae (HiDapE). The most potent analogs in this series exhibited IC50 values in the micromolar range. nih.gov
| Compound | R² Substituent | % Inhibition at 100 µM | IC50 (µM) | Reference |
|---|---|---|---|---|
| 7c | Phenyl | 80.5% | - | nih.gov |
| 7d | 2-Pyridyl | 85.7% | 17.9 ± 8.0 | nih.gov |
| 7h | 2-Pyrazinyl | 96.2% | - | nih.gov |
| (R)-7q | α-methyl-2-pyridyl | - | 18.8 | nih.gov |
Receptor Ligand Binding and Modulation Studies
In addition to enzyme inhibition, pyrazole analogs have been shown to bind to and modulate the activity of important cell surface receptors.
Cannabinoid Receptor 1 (CB1): Aryl pyrazole derivatives are a well-established class of CB1 receptor antagonists. A prominent example is N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A), which has been characterized as both a CB1 antagonist and an inverse agonist. nih.gov This means it not only blocks the receptor from being activated by agonists but also reduces its basal level of activity. These compounds compete for binding at the CB1 receptor with known cannabinoid agonists. nih.gov
GPR109A (Niacin Receptor): GPR109A is a G-protein coupled receptor that is activated by niacin and mediates its beneficial anti-lipolytic effects. nih.gov A high-throughput screen identified 4-(phenyl)thio-1H-pyrazole as a novel scaffold for GPR109A agonists. Further development led to compounds that were G-protein-biased agonists, meaning they could activate the desired therapeutic signaling pathway without causing the β-arrestin recruitment that is hypothesized to lead to the common side effect of flushing. nih.gov For example, one 1-nicotinoyl derivative (5a ) showed an EC50 of 45 nM in a calcium mobilization assay, similar to niacin itself. nih.gov
Cannabinoid Receptor (CB1) Antagonism
The 1,5-diarylpyrazole scaffold is famously associated with antagonism of the Cannabinoid Receptor 1 (CB1). The first selective CB1 receptor antagonist to be well-characterized was Rimonabant (SR141716A), a compound featuring a 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole core. jbclinpharm.orgjbclinpharm.org This class of compounds has been investigated for treating obesity and related metabolic disorders. jbclinpharm.orgnih.gov The interaction of Rimonabant with Lys 3.28(192) in the CB1 receptor is considered crucial for its inverse agonist activity. jbclinpharm.org
Research into the structure-activity relationship of pyrazole derivatives has shown that substitutions at positions 1, 3, 4, and 5 of the pyrazole ring significantly influence affinity and selectivity for the CB1 receptor. jbclinpharm.org For instance, the 5-(4-chlorophenyl) group is a key feature for high affinity. jbclinpharm.org Efforts to mitigate the central nervous system side effects associated with first-generation CB1 antagonists like Rimonabant have led to the development of novel analogs designed for peripheral selectivity. nih.gov These new compounds often retain the core pyrazole structure but modify substituents to limit blood-brain barrier penetration. One such strategy involved modifying the piperidine (B6355638) group of Rimonabant, leading to potent inverse agonists of the human CB1 receptor with good selectivity over the CB2 receptor and predicted minimal brain penetration. nih.gov
| Compound | Description | CB1 Receptor Affinity (Ki) | Selectivity (CB1 vs. CB2) | Reference |
| Rimonabant | A 1,5-diarylpyrazole; the first selective CB1 antagonist. | 2 nM | >500-fold (Ki >1000 nM for CB2) | jbclinpharm.orgjbclinpharm.org |
| AM6527 | An orally active, neutral CB1R antagonist with a 4-iodophenyl group at C5. | Lower affinity than Rimonabant | ~100-fold | nih.gov |
| SR144528 | An established CB2 receptor inverse agonist/antagonist. | - | Selective for CB2 | realmofcaring.org |
| Analog 8c * | A Rimonabant analog with a modified aminopiperidine group. | Potent inverse agonist | Good selectivity for hCB1 over hCB2 | nih.gov |
Note: Specific Ki value for Analog 8c is not provided in the source material, but it is described as a potent inverse agonist.
Neuropeptide Y Y5 (NPY5) Receptor Interactions
Neuropeptide Y (NPY) is a neurotransmitter that acts through G protein-coupled receptors, including the Y1, Y2, and Y5 subtypes, to mediate various physiological functions. nih.gov The Y5 receptor (NPY5R) in particular has been identified as a target for appetite regulation. High-throughput screening has identified 1,3-disubstituted-5-aminopyrazoles as a class of compounds with high affinity for the human NPY5 receptor. nih.gov
Starting from a lead compound, a series of aminopyrazole analogs were synthesized and evaluated. The research demonstrated that specific substitutions on the pyrazole ring are critical for potent binding to the NPY5 receptor. Several arylpyrazole derivatives, including those with structural similarities to this compound, displayed high affinity, with IC50 values below 20 nM. nih.gov These findings highlight the potential of the aminopyrazole scaffold in modulating NPY5R activity. The interplay between different NPY receptors, which can form homo- and heterodimers, may also influence the ultimate biological response. nih.gov
| Compound | Description | NPY5 Receptor Affinity (IC50) | Reference |
| Compound 19 | 5-aminopyrazole analog. | < 20 nM | nih.gov |
| Compound 45 | 5-aminopyrazole analog. | < 20 nM | nih.gov |
Note: The full chemical names are listed in the table at the end of the article.
In Vitro Biological Activity Screening (Cellular and Mechanistic Insights)
Antiproliferative and Cytotoxic Effects on Cancer Cell Lines
Derivatives of the 1-(4-chlorophenyl)pyrazole scaffold have demonstrated significant antiproliferative and cytotoxic effects against a variety of human cancer cell lines. researchgate.netnih.gov The anticancer activity of these compounds is often linked to their ability to inhibit key cellular targets like protein kinases. srrjournals.com
For example, a series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs showed a broad spectrum of antitumor activity against most of the tested subpanel tumor cell lines in the National Cancer Institute (NCI) screen, with GI50 values often below 100 μM. researchgate.net Similarly, pyrazolinyl-indole derivatives incorporating a 3-(4-chlorophenyl) group, such as compound HD05, exhibited remarkable cytotoxic activity across nine panels of cancer cell lines, including leukemia, colon, breast, melanoma, and lung cancer. nih.gov Another analog, a thiazolyl-pyrazoline with a 4-(-4-chlorophenyl) substituent, displayed potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and significant antiproliferative effects against the MCF-7 breast cancer cell line. srrjournals.com
| Compound/Analog | Cancer Cell Line | Activity Metric | Value | Reference |
| 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole analogs (e.g., 7a-c, 9, 11, 13, 14) | Various NCI subpanel cell lines | GI50 | < 100 µM | researchgate.net |
| HD05 | Leukemia | % Growth Inhibition | 78.76% | nih.gov |
| 4-(-4-chlorophenyl)-thiazolyl-pyrazoline | MCF-7 (Breast) | IC50 | 0.07 µM | srrjournals.com |
| 4-(-4-chlorophenyl)-thiazolyl-pyrazoline | EGFR Tyrosine Kinase | IC50 | 0.06 µM | srrjournals.com |
| Compound 2 * | MCF7, SF-268, NCI-H460 | GI50 | 3.79 µM | nih.gov |
Note: The full chemical names are listed in the table at the end of the article.
Antimicrobial Efficacy (Antibacterial, Antifungal, Antitubercular)
The pyrazole nucleus is a versatile scaffold for developing agents to combat microbial infections, a growing threat due to antimicrobial resistance. mdpi.comnih.gov Analogs of 1-(4-chlorophenyl)pyrazole have been synthesized and screened for antibacterial, antifungal, and antitubercular activities, with many showing promising results. researchgate.net
A study focused on 1'-(4-chlorophenyl)pyrazole derivatives containing a 3,5-disubstituted pyrazoline ring revealed significant antimicrobial efficacy. researchgate.net The presence of the chlorophenyl group, often combined with other substituents, was found to be important for activity. mdpi.commdpi.com For instance, compound 10e from this series showed potent activity against the tubercular variant Mycobacterium smegmatis and the fungus Candida albicans, with minimum inhibitory concentration (MIC) values of 7.8 mg/mL. researchgate.net Other related structures, such as pyrazole-1-carbothiohydrazides, also displayed notable antibacterial and antifungal activities, with MIC values in some cases lower than standard drugs like chloramphenicol (B1208) and clotrimazole. nih.gov
| Compound | Microbial Strain | Activity (MIC) | Reference |
| Compound 10e | Staphylococcus aureus | 31.2 mg/mL | researchgate.net |
| Compound 10e | Mycobacterium smegmatis | 7.8 mg/mL | researchgate.net |
| Compound 10e | Candida albicans | 7.8 mg/mL | researchgate.net |
| Compound 10c | Staphylococcus aureus | 31.2 mg/mL | researchgate.net |
| Compound 10c | Mycobacterium smegmatis | 15.6 mg/mL | researchgate.net |
| Compound 10c | Candida albicans | 15.6 mg/mL | researchgate.net |
| 21a | Various Bacteria & Fungi | 62.5–125 µg/mL (Antibacterial) | nih.gov |
| 21a | Various Bacteria & Fungi | 2.9–7.8 µg/mL (Antifungal) | nih.gov |
Note: The full chemical names are listed in the table at the end of the article.
Anti-inflammatory Response Pathways (in vitro models)
Pyrazole derivatives are well-established anti-inflammatory agents, with the commercial drug Celecoxib being a prime example. ijpsjournal.comnih.gov Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.govsci-hub.se
In vitro studies of 1-(4-chlorophenyl)pyrazolone derivatives have demonstrated inhibition of both COX-1 and COX-2 isozymes. jst.go.jp The anti-inflammatory effects of the broader pyrazole class are attributed to several pathways, including the suppression of prostaglandin (B15479496) biosynthesis via COX inhibition, reduction of leukotrienes via LOX inhibition, and modulation of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β through the suppression of the NF-κB transcription factor. ijpsjournal.comsci-hub.se Some pyrazole derivatives have been shown to inhibit nitric oxide (NO) production in macrophages. ijpsjournal.com The presence of a sulfonamide group, as seen in Celecoxib, can enhance COX-2 selectivity. sci-hub.se These mechanistic insights from in vitro models explain the anti-inflammatory potential observed for this class of compounds.
| Compound Class | In Vitro Target/Pathway | Effect | IC50 / Ki Value | Reference |
| Celecoxib | COX-2 | Inhibition | Ki = 0.04 µM | ijpsjournal.com |
| Pyrazole Analogs | 5-LOX | Inhibition | IC50 = 0.1–0.5 µM | ijpsjournal.com |
| Pyrazole Analogs | iNOS (in macrophages) | Reduced NO Production | IC50 = 2–5 µM | ijpsjournal.com |
| 1-(4-chlorophenyl) pyrazolones | COX-1 / COX-2 | Inhibition | - | jst.go.jp |
Antioxidant Activity and Radical Scavenging Mechanisms
Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Pyrazole derivatives have been widely investigated for their antioxidant properties. nih.govresearchgate.net The primary mechanism of action is typically free radical scavenging, where the pyrazole compound donates a hydrogen atom to a radical, thereby neutralizing it. nih.govmdpi.com
This activity is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comnih.gov In this test, the reduction of the purple DPPH radical to a yellow, non-radical form is measured spectrophotometrically. mdpi.com Numerous studies on pyrazole analogs, including those with chloro-substituents, have demonstrated moderate to potent DPPH scavenging activity. nih.govmdpi.com For example, a series of pyrazolyl pyrazolines and pyrazoline carbothioamides showed potent antioxidant effects, with some compounds exhibiting greater radical scavenging activity than the standard antioxidant ascorbic acid. nih.gov Other assays, such as nitric oxide (NO) radical scavenging, have also been used to confirm the antioxidant potential of these compounds. ijpsr.commdpi.com
| Compound/Analog | Assay | Activity (IC50) | Comparison | Reference |
| Compound 3b | DPPH Radical Scavenging | 11.70 ± 0.29 µg/mL | More potent than Ascorbic Acid | nih.gov |
| Compound 3e | DPPH Radical Scavenging | 9.63 ± 0.55 µg/mL | More potent than Ascorbic Acid | nih.gov |
| Compound 6b | DPPH Radical Scavenging | 12.02 ± 0.63 µg/mL | More potent than Ascorbic Acid | nih.gov |
| Compound 6e | DPPH Radical Scavenging | 9.66 ± 0.34 µg/mL | More potent than Ascorbic Acid | nih.gov |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 13.67 ± 0.97 µg/mL | Standard | nih.gov |
Antiviral Mechanisms of Action
The antiviral properties of this compound and its analogs stem from their ability to interfere with various stages of the viral life cycle. researchgate.net Research into pyrazole derivatives has revealed a range of mechanisms through which these compounds exert their effects, from inhibiting viral entry into host cells to disrupting viral replication and assembly. researchgate.netrsc.org The specific mechanism often depends on the viral species and the unique structural modifications of the pyrazole analog.
N-heterocyclic compounds, the class to which pyrazoles belong, can disrupt the viral life cycle at multiple points. researchgate.net These include preventing the virus from entering host cells, inhibiting the replication of the viral genome, and blocking the production of new viral particles. researchgate.net Many heterocyclic compounds function as nucleoside or nucleotide analogs, which interfere with the synthesis of viral RNA or DNA. researchgate.net Furthermore, they can target and inhibit specific viral enzymes that are crucial for replication, such as polymerases and proteases. researchgate.netnih.gov
Investigations into specific pyrazole analogs have provided more detailed insights into their modes of action against various viruses. For instance, a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were evaluated for their activity against a broad spectrum of RNA and DNA viruses. nih.gov One compound in this series, 7e, was studied in time-of-addition experiments against Yellow Fever Virus (YFV). The highest reduction in viral titer was observed when the compound was added 2 hours post-infection and maintained for up to 4 hours post-infection, suggesting that its mechanism of action targets an early stage of the viral replication cycle after cellular entry. nih.gov
Similarly, studies on hydroxyquinoline-pyrazole derivatives have demonstrated multifaceted antiviral mechanisms against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org These compounds were found to attenuate viral propagation through three distinct modes of action: inhibiting the virus's ability to attach to host cells (adsorption inhibition), directly inactivating viral particles (virucidal effect), and blocking the multiplication of the virus within the host cell (replication inhibition). rsc.org
The broad-spectrum potential of pyrazole derivatives is highlighted by their documented activity against a diverse range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Herpes Simplex Virus (HSV-1), and various influenza viruses. nih.gov For some viruses, like the Newcastle disease virus (NDV), the antiviral efficacy of pyrazole derivatives was evaluated by their capacity to inhibit virus-induced haemagglutination, a process where the virus causes red blood cells to clump together. nih.gov
The following tables summarize the mechanistic findings from studies on various pyrazole analogs.
Research Findings on Antiviral Mechanisms
| Compound Class | Virus Target | Observed Mechanism of Action | Reference |
|---|---|---|---|
| Hydroxyquinoline-pyrazole derivatives | Coronaviruses (SARS-CoV-2, MERS-CoV, HCoV-229E) | Inhibition of viral adsorption to host cells, direct virucidal effect, and inhibition of viral replication. | rsc.org |
| N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines | Yellow Fever Virus (YFV) | Interference with an early stage of the viral replication cycle (post-entry). | nih.gov |
| 4-substituted pyrazole derivatives | Newcastle Disease Virus (NDV) | Inhibition of virus-induced haemagglutination. | nih.gov |
| General N-heterocycles (including pyrazoles) | Various Viruses | Interference with viral entry, disruption of viral RNA/DNA synthesis (as nucleoside analogs), and inhibition of key viral enzymes (polymerases, proteases). | researchgate.net |
Antiviral Activity Profile of Selected Pyrazole Analogs
| Compound Series | Effective Against | Ineffective/Reduced Potency Against | Reference |
|---|---|---|---|
| N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines (Series 7a-p) | Yellow Fever Virus (YFV), Respiratory Syncytial Virus (RSV), Dengue Virus type-2 (DENV-2) | West Nile Virus (WNV) (marginal effect) | nih.gov |
| p-methoxy analogs of Series 7a-p (Series 8a-l) | Bovine Viral Diarrhea Virus (BVDV) | Completely abolished anti-RSV activity; reduced or eliminated potency against YFV. | nih.gov |
Structure Activity Relationship Sar and Lead Optimization
Correlating Substituent Variations on the Pyrazole (B372694) and Phenyl Rings with Biological Activity Profiles
The biological activity of pyrazole-based compounds is significantly influenced by the nature and position of substituents on both the pyrazole and the phenyl rings. The pyrazole ring itself is a versatile scaffold in medicinal chemistry, known for a wide spectrum of biological activities. nih.gov Variations in substituents can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.
For instance, in a series of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives, the introduction of different groups at the 4-position of the pyrazole ring led to significant variations in their antifungal and antitubercular activities. rsc.org The core structure, featuring the 4-chlorophenyl group at the 1-position of the pyrazole, is a common motif in various biologically active compounds.
Studies on similar pyrazole derivatives have demonstrated that the nature of the substituent on the phenyl ring is crucial for activity. For example, in a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes, compounds with different substituents on the phenyl group exhibited varying anti-inflammatory activities. nih.gov The presence of a halogen, such as the chloro group in 1-(4-chlorophenyl)-1H-pyrazol-4-amine, often contributes to enhanced biological activity, potentially by increasing lipophilicity and facilitating membrane transport or by forming specific halogen bonds with the target protein.
The amino group at the 4-position of the pyrazole ring is another key feature. In a study of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones, the exocyclic amine was found to form a crucial hydrogen bond with the target enzyme, contributing significantly to the inhibitor's selectivity. nih.gov This highlights the importance of the amino group as a key interaction point.
The following table summarizes the general structure-activity relationships observed for substitutions on the pyrazole and phenyl rings of related pyrazole derivatives.
| Ring Position | Substituent Type | Effect on Biological Activity |
| Pyrazole Ring | ||
| N1-position | Substituted Phenyl | The nature of substitution on the phenyl ring significantly impacts activity. Electron-withdrawing groups like chlorine are often favorable. nih.gov |
| C3-position | Aryl/Alkyl Groups | The size and nature of the substituent can influence potency and selectivity. scispace.com |
| C4-position | Amino/Substituted Groups | The amino group can act as a key hydrogen bond donor. Other substitutions at this position can modulate activity. rsc.orgnih.gov |
| C5-position | H/Aryl/Alkyl Groups | Modifications at this position can impact the overall conformation and binding affinity. scispace.com |
| Phenyl Ring | ||
| Para-position (C4') | Halogen (e.g., Chloro) | Often enhances activity due to favorable electronic and hydrophobic properties. rsc.orgnih.gov |
| Other positions | Various Substituents | Introduction of other groups can fine-tune the electronic and steric profile of the molecule. |
Pharmacophore Mapping and Identification of Key Structural Features for Biological Activity
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. researchgate.net For pyrazole derivatives, pharmacophore mapping studies have been instrumental in elucidating the key structural features necessary for their activity.
A typical pharmacophore model for biologically active pyrazole derivatives often includes:
A hydrogen bond acceptor: This feature is frequently associated with one of the nitrogen atoms of the pyrazole ring.
A hydrogen bond donor: The amino group at the 4-position of this compound is a critical hydrogen bond donor.
Aromatic/hydrophobic regions: Both the pyrazole ring and the 4-chlorophenyl ring serve as crucial hydrophobic and aromatic features that can engage in π-π stacking or hydrophobic interactions with the target. scispace.compjps.pk
In a study on pyrazole derivatives with antiproliferative activity, a three-point pharmacophore model was developed, consisting of two hydrophobic groups and one hydrogen bond acceptor. pjps.pk The 4-chlorophenyl group and the pyrazole core would satisfy the hydrophobic and aromatic requirements, while a nitrogen atom in the pyrazole ring could act as a hydrogen bond acceptor.
The key structural features for the biological activity of this compound and its analogs can be summarized as follows:
| Structural Feature | Pharmacophoric Role | Importance |
| 1-(4-chlorophenyl) group | Hydrophobic/Aromatic region, Halogen bonding | Essential for anchoring the molecule in a hydrophobic pocket of the target and for potential halogen bond interactions. |
| Pyrazole core | Aromatic region, Scaffold | Provides the rigid scaffold for the correct spatial orientation of other key features and can participate in π-π interactions. scispace.com |
| 4-amino group | Hydrogen bond donor | Crucial for forming specific hydrogen bonds with the target protein, often contributing to selectivity. nih.gov |
| Pyrazole Nitrogen atoms | Hydrogen bond acceptor | Can participate in hydrogen bonding with the receptor. |
Rational Design Principles for Enhanced Potency and Selectivity
Based on the understanding of SAR and pharmacophore models, several rational design principles can be applied to enhance the potency and selectivity of this compound derivatives.
Advanced Applications and Future Research Directions
Coordination Chemistry and Metal Complexation Studies
The field of coordination chemistry extensively utilizes pyrazole-based ligands due to their ability to form stable complexes with a wide range of metal ions. researchgate.net The nitrogen atoms within the pyrazole (B372694) ring act as effective donor sites, allowing these molecules to function as monodentate or bidentate chelating agents. researchgate.netresearchgate.net This versatility facilitates the creation of coordination complexes with varied geometries and nuclearities. researchgate.net
Derivatives of pyrazole, such as 1-(4-chlorophenyl)-1H-pyrazol-4-amine, are recognized for their capacity to form metal complexes. ontosight.ai The structure of this compound, featuring both the pyrazole ring nitrogens and the exocyclic amino group, presents multiple potential coordination sites. This allows it to act as a versatile ligand in the formation of complex metal-organic structures. Research into pyrazole-based ligands has demonstrated their ability to satisfy the specific stereochemical requirements of metal-binding sites, leading to the formation of discrete coordination complexes with metal coordination numbers ranging from two to eight. researchgate.net
While specific studies focusing exclusively on the complexation of this compound are emerging, the broader class of pyrazole derivatives has been shown to coordinate with metals like cadmium, copper, and iron. nih.gov The resulting complexes have applications in catalysis and materials science. researchgate.net Future research is expected to further explore the coordination behavior of this specific compound with various transition metals, characterizing the structural and electronic properties of the resulting complexes and evaluating their potential catalytic or photophysical activities.
| Metal Ion | Potential Coordination Mode | Resulting Complex Properties | Potential Applications |
| Copper (II) | Bidentate (N, N') | Paramagnetic, potential for redox activity | Catalysis, antibacterial agents nih.gov |
| Zinc (II) | Bidentate/Bridging | Diamagnetic, luminescent properties | Chemical sensors, photophysics |
| Palladium (II) | Monodentate/Bidentate | Square planar geometry | Cross-coupling catalysis |
| Silver (I) | Linear/Trigonal | Photosensitive, antimicrobial | Antimicrobial materials, analytical reagents mocedes.org |
Applications in Advanced Materials Science (e.g., Organic Semiconductors, Nonlinear Optical Materials, Polymers, Coatings)
The aromatic and heterocyclic nature of this compound makes it a candidate for incorporation into advanced materials. Its rigid structure and potential for functionalization are desirable traits for creating materials with specific electronic, optical, and physical properties.
Organic Semiconductors: The conjugated π-electron system spanning the chlorophenyl and pyrazole rings provides a basic framework for charge transport. By chemically modifying the amino group or other positions on the pyrazole ring, it is possible to tune the electronic properties (e.g., HOMO/LUMO energy levels) of the molecule. This "molecular engineering" approach could lead to the development of novel organic semiconductor materials for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Nonlinear Optical (NLO) Materials: Organic molecules with donor and acceptor groups connected by a π-conjugated system can exhibit significant NLO properties. nih.gov In this compound, the amino group can act as an electron donor, while the chlorophenyl-pyrazole system can function as an acceptor and π-bridge. This intramolecular charge transfer characteristic is a key requirement for second and third-order NLO activity, which is crucial for applications in optical switching and data storage. nih.govjhuapl.edu
Polymers and Coatings: Related pyrazole compounds are being explored for their use in new materials, including polymers and coatings that require high thermal and chemical resistance. chemimpex.com The amine functionality of this compound allows it to be incorporated into polymer backbones, such as polyamides or polyimides, through condensation reactions. The presence of the rigid, aromatic pyrazole and chlorophenyl groups could enhance the thermal stability and mechanical strength of the resulting polymers. These polymers could find use as high-performance coatings or engineering plastics.
| Material Type | Relevant Property | Potential Application | Research Focus |
| Organic Semiconductors | π-conjugated system, tunable energy levels | Organic Field-Effect Transistors (OFETs), OLEDs | Synthesis of derivatives with extended conjugation. |
| Nonlinear Optical (NLO) Materials | Intramolecular charge transfer (donor-acceptor) | Optical switching, frequency doubling, data storage | Measurement of hyperpolarizability, crystal engineering. nih.gov |
| High-Performance Polymers | Thermal stability, chemical resistance | Aerospace components, protective coatings | Polymerization with diacids or dianhydrides. |
| Specialty Coatings | Adhesion, corrosion resistance | Anti-corrosive primers, functional surface finishes | Formulation and testing of pyrazole-containing epoxy or polyurethane coatings. chemimpex.com |
Role as Intermediates in Agrochemical Research and Development
The 1-aryl-pyrazole scaffold is a highly significant pharmacophore in the agrochemical industry. scirp.org Compounds containing this structural motif are known to exhibit potent insecticidal and herbicidal activities. The first commercially successful phenylpyrazole insecticide, Fipronil, demonstrated the high efficacy of this class of compounds against a broad range of agricultural pests. scirp.org
This compound serves as a key building block or intermediate in the synthesis of more complex agrochemical agents. ontosight.aichemimpex.com Its structure contains the essential 1-(4-chlorophenyl)pyrazole core, and the 4-amino group provides a reactive handle for further chemical elaboration. Synthetic chemists can modify this amino group to introduce different functionalities, leading to the creation of large libraries of candidate compounds for biological screening. These modifications are crucial for optimizing activity against specific pests, improving safety profiles, and tailoring physicochemical properties for effective formulation and application. chemimpex.com
The development of new pesticides and herbicides is driven by the need for more effective and environmentally benign solutions to protect crops and manage weeds. scirp.org The use of intermediates like this compound allows researchers to efficiently synthesize and evaluate novel pyrazole-based agrochemicals, contributing to the discovery of next-generation crop protection products. google.com
| Agrochemical Class | Target Pest/Weed | Role of the Pyrazole Core | Example Compound (Related Structure) |
| Insecticides | Chewing and sucking insects | Binds to GABA-gated chloride channels | Fipronil scirp.org |
| Herbicides | Broadleaf weeds | Inhibition of specific plant enzymes | Pyraflufen-ethyl scirp.org |
| Acaricides | Mites and ticks | Disruption of mitochondrial respiration | Tebufenpyrad scirp.org |
| Fungicides | Pathogenic fungi | Inhibition of fungal growth and sporulation | Pyraclostrobin (related strobilurin class) chemicalbook.com |
Development of Analytical Methodologies for Compound Detection and Quantification
The development of robust analytical methods is essential for monitoring a chemical compound in various matrices, including during its synthesis, in formulated products, and in environmental samples. While specific, standardized methods for this compound are not widely published, established analytical techniques can be readily adapted for its detection and quantification.
The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix. For quality control during synthesis, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is often suitable. The aromatic rings in the molecule allow for strong UV absorbance, providing a straightforward means of quantification.
For more complex matrices or when lower detection limits are required, liquid chromatography or gas chromatography coupled with mass spectrometry (LC-MS or GC-MS) is the preferred approach. mdpi.com Mass spectrometry provides high selectivity and sensitivity, allowing for unambiguous identification based on the compound's molecular weight and fragmentation pattern. The presence of a chlorine atom gives a characteristic isotopic pattern (35Cl/37Cl), which aids in its identification.
Sample preparation is a critical step and typically involves extraction from the sample matrix using an appropriate organic solvent, followed by a clean-up step to remove interfering substances. mdpi.com Techniques like solid-phase extraction (SPE) could be optimized for this purpose.
| Analytical Technique | Principle | Applicability for this Compound |
| HPLC-UV | Separation by liquid chromatography, detection by UV absorbance. mdpi.com | Suitable for purity analysis and quantification in simple mixtures due to strong UV absorption by aromatic rings. |
| GC-MS | Separation of volatile compounds by gas chromatography, detection by mass spectrometry. nih.gov | High sensitivity and specificity. Derivatization of the amine group may be needed to improve volatility and peak shape. The chlorine atom provides a distinct isotopic signature. |
| LC-MS/MS | Separation by HPLC, detection by tandem mass spectrometry. mdpi.com | The gold standard for trace-level quantification in complex matrices (e.g., environmental, biological). Offers excellent selectivity and sensitivity. |
| Titrimetry | Volumetric analysis based on a chemical reaction (e.g., acid-base). | Could be used for assay determination of the bulk material by titrating the basic amino group with a standardized acid. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-chlorophenyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with 4-chlorobenzaldehyde and hydrazine hydrate to form 4-chlorophenylhydrazine. Subsequent cyclization with β-keto esters or ketones under reflux conditions (e.g., ethanol, 80°C) yields the pyrazole core. Optimization includes:
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Solvent choice : Polar aprotic solvents (DMF or THF) improve intermediate stability.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the amine derivative .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths (e.g., C–N = 1.34 Å) and dihedral angles (e.g., 18.23° between pyrazole and chlorophenyl groups) to confirm stereochemistry .
- NMR spectroscopy : H NMR (δ 6.8–7.4 ppm for aromatic protons) and C NMR (δ 120–150 ppm for pyrazole carbons) validate substituent positions .
- Mass spectrometry : High-resolution ESI-MS ([M+H]⁺ at m/z 208.05) confirms molecular weight .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial efficacy) for this compound?
- Methodological Answer :
- Dose-response profiling : Conduct parallel assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) under standardized conditions to isolate context-dependent effects.
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to identify if observed activities are mediated by off-target interactions (e.g., kinase inhibition vs. membrane disruption) .
- Meta-analysis : Compare datasets across studies using tools like Rosetta or Prism to account for variability in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains .
Q. What computational strategies are effective in predicting the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with kinases (e.g., EGFR or CDK2). Focus on hydrogen bonding (amine group with Asp104) and π-π stacking (chlorophenyl with Phe82) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) under physiological conditions .
- QSAR modeling : Train models on pyrazole derivatives using descriptors like logP and polar surface area to predict IC₅₀ values .
Q. How can researchers design derivatives of this compound to improve pharmacokinetic properties while retaining bioactivity?
- Methodological Answer :
- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃ at position 3) to enhance metabolic stability.
- Prodrug strategies : Conjugate the amine group with acetyl or PEG moieties to improve solubility (>2 mg/mL in PBS) .
- SAR studies : Test methyl, ethyl, or isopropyl substitutions at position 4 to optimize logD (target: 1.5–3.0) and BBB penetration .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity (IC₅₀ < 10 μM) while others show negligible effects in similar cancer models?
- Methodological Answer :
- Assay interference : Check for compound aggregation (via dynamic light scattering) or redox cycling (using ROS probes like DCFH-DA) .
- Cell line heterogeneity : Profile genetic variations (e.g., p53 status in HepG2 vs. A549) using RNA-seq or proteomics .
- Metabolic activation : Pre-incubate the compound with liver microsomes to assess if prodrug activation is required .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
